molecular formula C17H14BrN7O B10928489 N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10928489
M. Wt: 412.2 g/mol
InChI Key: HVQCRRVJBPAWBJ-UHFFFAOYSA-N
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Description

N~7~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a pyrazolyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl intermediate, followed by the introduction of the bromobenzyl group through a nucleophilic substitution reaction. The final step involves the cyclization of the intermediate to form the triazolopyrimidine core under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N~7~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N7-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a bromobenzyl group and a triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14BrN7O

Molecular Weight

412.2 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H14BrN7O/c1-11-8-14(25-17(21-11)19-10-20-25)16(26)22-15-6-7-24(23-15)9-12-2-4-13(18)5-3-12/h2-8,10H,9H2,1H3,(H,22,23,26)

InChI Key

HVQCRRVJBPAWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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